molecular formula C9H10N2O5 B1660357 beta-Hydroxy-3-nitrophenylalanine CAS No. 75082-88-1

beta-Hydroxy-3-nitrophenylalanine

Cat. No. B1660357
CAS RN: 75082-88-1
M. Wt: 226.19
InChI Key: MBHARJQAJLMPIU-JAMMHHFISA-N
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Description

Beta-Hydroxy-3-nitrophenylalanine is a chemical compound with the molecular formula C9H10N2O5 . It contains a total of 26 bonds, including 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 nitro group (aromatic), 2 hydroxyl groups, and 1 secondary alcohol .


Synthesis Analysis

The synthesis of beta-Hydroxy-3-nitrophenylalanine and similar compounds has been a topic of interest in recent years. The emergence of robust methods to expand the genetic code allows incorporation of non-canonical amino acids into the polypeptide chain of proteins, thus making it possible to introduce unnatural chemical functionalities in enzymes .


Molecular Structure Analysis

The molecular structure of beta-Hydroxy-3-nitrophenylalanine is complex, with a total of 26 bonds, including 16 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, and 6 aromatic bonds . It also includes 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 nitro group (aromatic), 2 hydroxyl groups, and 1 secondary alcohol .

Future Directions

The future directions of research on beta-Hydroxy-3-nitrophenylalanine and similar compounds are promising. The emergence of robust methods to expand the genetic code allows incorporation of non-canonical amino acids into the polypeptide chain of proteins, thus making it possible to introduce unnatural chemical functionalities in enzymes . This powerful methodology is now also increasingly applied to biocatalysis . The resulting xenobiotic enzymes containing abiological functionalities in their peptide side chains are envisaged to give access to new biocatalysts for the catalysis of, in principle, any reaction, including those that are new to nature . Another study showed that beta-hydroxy non-standard amino acids (β-OH-nsAAs) have utility as small molecule drugs, precursors for beta-lactone antibiotics, and building blocks for polypeptides .

properties

IUPAC Name

2-amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O5/c10-7(9(13)14)8(12)5-2-1-3-6(4-5)11(15)16/h1-4,7-8,12H,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHARJQAJLMPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-hydroxy-3-(3-nitrophenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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